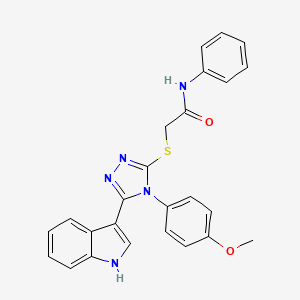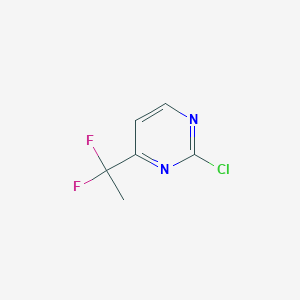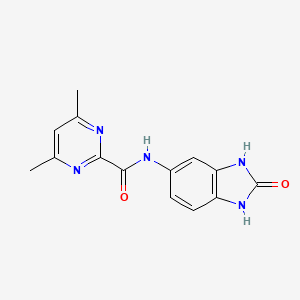![molecular formula C17H18N2O3S2 B2888857 3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-58-7](/img/structure/B2888857.png)
3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of anilines with malonic acid equivalents . More specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions of quinolones can vary significantly. For example, the reaction of the 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxylic acid ethyl ester with molecular bromine in aqueous acetic acid proceeds with bromination of not only the pyridine moiety of the molecule, but also the benzene moieties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinolones generally have good bioavailability and low toxicity, making them suitable for medicinal applications .Aplicaciones Científicas De Investigación
Sulfonamide Hybrids and Biological Activity
Sulfonamides, including compounds similar to 3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide, are a crucial class of drugs known for a wide range of pharmacological activities. These activities include antibacterial, antitumor, and anti-neuropathic pain effects, among others. The significance of sulfonamides lies in their hybrid nature, combining with various organic compounds to form hybrids with enhanced biological activities. This synthesis approach has led to the development of novel agents with potential therapeutic applications, showcasing the versatility and importance of sulfonamide-based compounds in medicinal chemistry (Ghomashi et al., 2022).
Synthesis and Reactivity
The compound belongs to a broader class of quinolines, which are heterocyclic compounds with notable reactivity and synthetic utility. Research has shown that quinolines can be synthesized using efficient reagents under various conditions, highlighting their adaptability in synthetic organic chemistry. This adaptability facilitates the creation of a diverse array of quinoline derivatives, including those with sulfonamide groups, which can be tailored for specific biological activities. For example, the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) has been demonstrated as an effective reagent for the synthesis of quinolines, underscoring the innovative approaches to constructing these complex molecules (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Antimicrobial Evaluation
Quinoline derivatives, including those incorporating sulfonamide functionalities, have been extensively studied for their antimicrobial properties. The synthesis of such compounds often leads to the discovery of new antimicrobial agents with high efficacy. An example includes the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which demonstrated significant activity against Gram-positive bacteria. This research contributes to the ongoing search for new antimicrobial compounds capable of combating resistant strains of bacteria, highlighting the crucial role of quinoline and sulfonamide derivatives in developing future therapeutic agents (Biointerface Research in Applied Chemistry, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-16-6-5-13-10-15(9-12-3-1-7-19(16)17(12)13)24(21,22)18-11-14-4-2-8-23-14/h2,4,8-10,18H,1,3,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJVTQLMDWJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CS4)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)
![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)




![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)
![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)

![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

